[3-[5-[4-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,8,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
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Overview
Description
The compound [3-[5-[4-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,8,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate is a complex organic molecule with multiple hydroxyl groups and glycosidic linkages. It belongs to the class of flavonoids, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the formation of oxane rings. The reaction conditions typically involve the use of protecting groups such as acetyl or benzyl groups to prevent unwanted reactions at specific hydroxyl sites. Glycosylation is achieved using glycosyl donors like trichloroacetimidates or thioglycosides in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microorganisms to produce the glycosylated flavonoid. This method can be more sustainable and cost-effective compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction of the oxane rings can lead to the formation of dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as alkyl or acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base are employed.
Major Products
The major products formed from these reactions include oxidized flavonoids, dihydroflavonoids, and various substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model molecule to study glycosylation reactions and the synthesis of complex natural products .
Biology
In biological research, it is studied for its antioxidant properties and potential to modulate various biological pathways .
Medicine
In medicine, the compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities .
Industry
In the industry, it is used in the development of nutraceuticals and functional foods due to its health-promoting properties .
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. It can interact with enzymes, receptors, and signaling molecules to modulate biological processes. For example, it may inhibit the activity of pro-inflammatory enzymes or activate antioxidant pathways to exert its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Luteolin: Exhibits anti-inflammatory and neuroprotective activities.
Uniqueness
The uniqueness of this compound lies in its complex structure, which includes multiple glycosidic linkages and hydroxyl groups. This complexity allows for diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C63H102O33 |
---|---|
Molecular Weight |
1387.5 g/mol |
IUPAC Name |
[3-[5-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,8,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C63H102O33/c1-23-44(92-51-43(81)45(29(70)18-85-51)93-55-48(82)62(84,21-66)22-88-55)39(77)42(80)52(89-23)94-46-34(72)28(69)17-86-54(46)96-56(83)63-11-10-57(2,3)12-25(63)24-8-9-32-58(4)13-27(68)49(59(5,20-65)47(58)26(67)14-61(32,7)60(24,6)15-33(63)71)95-53-41(79)38(76)36(74)31(91-53)19-87-50-40(78)37(75)35(73)30(16-64)90-50/h8,23,25-55,64-82,84H,9-22H2,1-7H3 |
InChI Key |
LZPISZISNKRDJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C7(CC(C(C(C7C(CC6(C5(CC4O)C)C)O)(C)CO)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(CO1)(CO)O)O)O |
Origin of Product |
United States |
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